4-Nitrobenzoylglycylglycine

Übersicht

Beschreibung

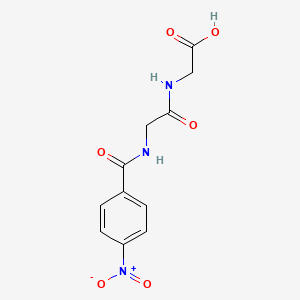

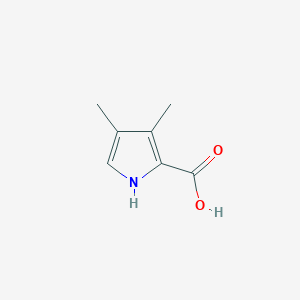

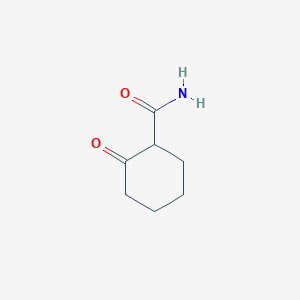

4-Nitrobenzoylglycylglycine, also known as NBDG, is a peptide derivative. It is a white to light yellow powder or crystal . The molecular formula is C11H11N3O6 and the molecular weight is 281.22 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Nitrobenzoylglycylglycine consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms .Physical And Chemical Properties Analysis

4-Nitrobenzoylglycylglycine is a solid at 20 degrees Celsius . It has a melting point of 218 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Applications

- Schiff Base Metal Complexes: A study by Shiju et al. (2020) explored the synthesis and characterization of Schiff base ligand 4-nitrobenzaldehyde-glycylglycine (4-NBA-GG) and its metal complexes. These complexes exhibited significant antimicrobial properties, DNA cleavage activities, and anticancer activities against human colon cancer cells (HCT116) and cervical cancer cell lines (HeLa). Particularly, the Cu(II) and Zn(II) complexes showed strong interaction with E. coli DNA and were active against both cancer cell types (Shiju, Arish, & Kumaresan, 2020).

Enzyme Assay Applications

- Fluorogenic Substrate for Enzyme Assays: The N-acyltripeptide 2-aminobenzoylglycyl-p-nitrophenylalanylproline, which includes a structure similar to 4-NBA-GG, was used as a substrate in enzyme assays for angiotensin-I-converting enzyme and bacterial dipeptidyl carboxypeptidase. This compound, by cleaving the Gly-Phe(NO2) peptide bond, results in a significant increase in fluorescence, which is useful for quantitative measurement of hydrolysis rate (Carmel & Yaron, 1978).

Drug Synthesis and Functionalization

- Building Block in Heterocyclic Oriented Synthesis (HOS): A study by Křupková et al. (2013) discussed the use of a compound similar to 4-NBA-GG, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block in HOS. This compound served as a starting material for preparing various substituted nitrogenous heterocycles, crucial in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Chemical Analysis and Detection

- Liquid Chromatography – Mass Spectrometry (LC-MS): In a study by Higashi et al. (2006), 4-nitrobenzenesulfonyl chloride, a compound related to 4-NBA-GG, was used for derivatization in LC-MS for detecting estrogens in biological fluids. This improved detection sensitivity significantly, demonstrating the utility of such compounds in enhancing analytical methods (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).

Safety And Hazards

When handling 4-Nitrobenzoylglycylglycine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill or leak .

Eigenschaften

IUPAC Name |

2-[[2-[(4-nitrobenzoyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6/c15-9(12-6-10(16)17)5-13-11(18)7-1-3-8(4-2-7)14(19)20/h1-4H,5-6H2,(H,12,15)(H,13,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJHGFSTRONKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343714 | |

| Record name | 4-Nitrobenzoylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzoylglycylglycine | |

CAS RN |

78196-53-9 | |

| Record name | 4-Nitrobenzoylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)

![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)